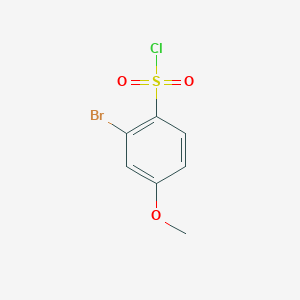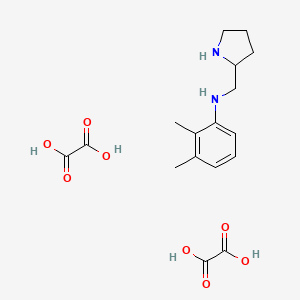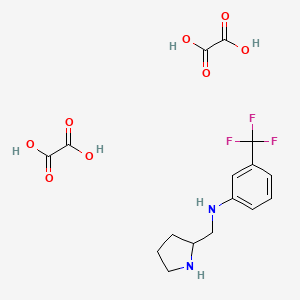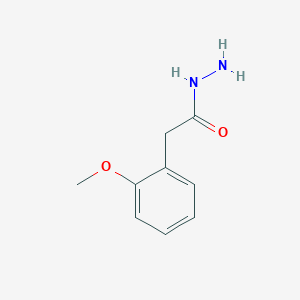
2-(2-Methoxyphenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)acetohydrazide is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of phenylacetic acids .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)acetohydrazide consists of a methoxyphenyl group attached to an acetohydrazide group . The molecular weight of this compound is 180.21 .Physical And Chemical Properties Analysis
2-(2-Methoxyphenyl)acetohydrazide is a powder with a melting point of 107-110 degrees Celsius . Its molecular weight is 180.21 .Applications De Recherche Scientifique
- Field : Pharmaceutical Chemistry .
- Summary of Application : “2-(2-Methoxyphenyl)acetohydrazide” has been used in the synthesis of new heterocyclic compounds with promising biological activities . These compounds have been synthesized through microwave-assisted Schiff base formation by reacting “2-(2-Methoxyphenyl)acetohydrazide” with various substituted aldehydes .
- Methods of Application : The compounds were synthesized through microwave-assisted Schiff base formation . The structures of the newly synthesized compounds were characterized by FT-IR, 1H NMR and 13C NMR spectral analysis .
- Results or Outcomes : The synthesized derivatives were screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities using carrageenan induced rat paw edema test and DPPH free radical scavenging assay, respectively . Some compounds significantly lowered the volume of rat paw edema . In case of anti-oxidant assay, one compound exhibited IC50 value of 7.2 ± 2.7 μg/mL, comparable with that of the reference ascorbic acid (2.61 ± 0.29 μg/mL) .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJKKBKZYLQRMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589859 |
Source


|
| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)acetohydrazide | |
CAS RN |
34547-26-7 |
Source


|
| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
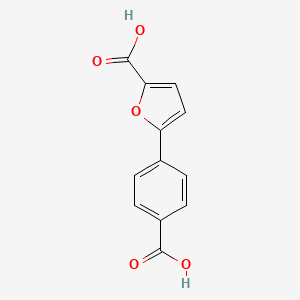
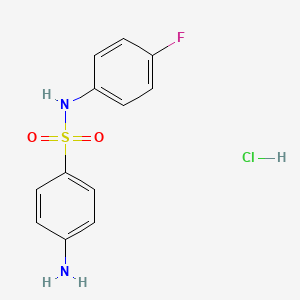
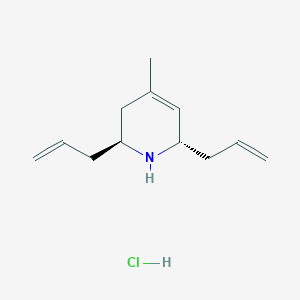
![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)
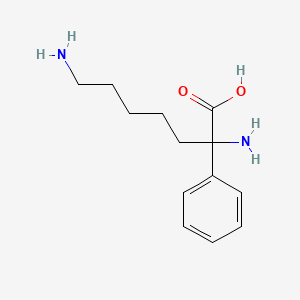
![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)
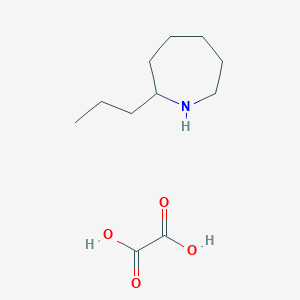
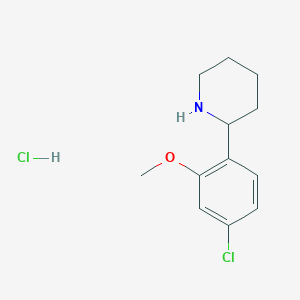
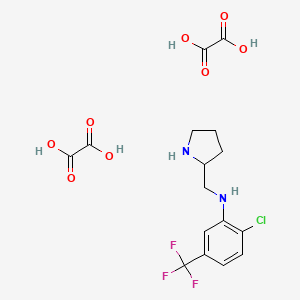
![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)
